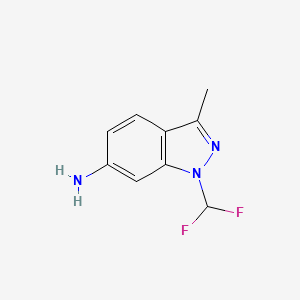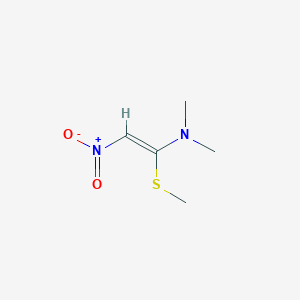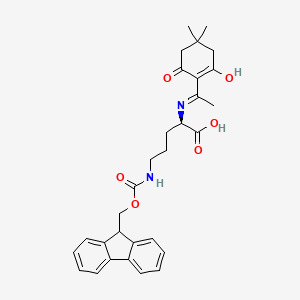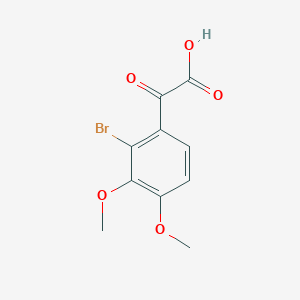
(R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
The synthesis of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the phenol group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and phenol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the molecule.
Addition: This reaction can add new groups to the molecule, often using catalysts to facilitate the process
Scientific Research Applications
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Fluorinated phenols: These compounds share the fluorine and phenol groups and may have similar chemical reactivity.
Phenol derivatives: These compounds share the phenol group and may have similar applications in chemistry and biology .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-fluoro-2-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2/t9-/m1/s1 |
InChI Key |
PIHKPXDJNMQHGB-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
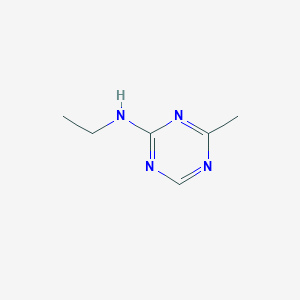
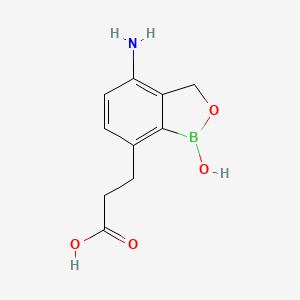
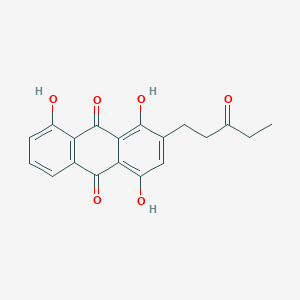
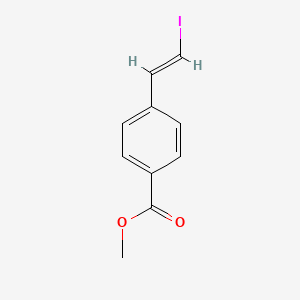
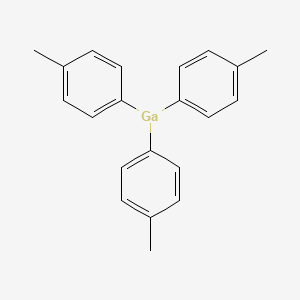


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
